5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-7-2-3-8(14)6-9(7)12-10(13)4-5-11(15)16-12/h2-6H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPABLKFYJIUQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=CC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-2-Nitropyridine
Step 1: Nitration of 2-bromopyridine under mixed acid conditions yields 6-bromo-2-nitropyridine.
Step 2: Chlorination at position 5 using N-chlorosuccinimide (NCS) in DMF at 80°C produces 5-chloro-6-bromo-2-nitropyridine (85% yield).
Suzuki-Miyaura Coupling with (5-Fluoro-2-Methylphenyl)Boronic Acid
Step 3: Palladium-catalyzed coupling of 5-chloro-6-bromo-2-nitropyridine with (5-fluoro-2-methylphenyl)boronic acid:
Reduction of Nitro to Amine
Step 4: Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 6 h) reduces the nitro group to amine:
Final Product: 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine (92% yield).
Route 2: Halogen Exchange and Sequential Functionalization
Synthesis of 2-Amino-5,6-Dichloropyridine
Step 1: Chlorination of 2-aminopyridine using Cl₂ gas in acetic acid yields 2-amino-5,6-dichloropyridine (70% yield).
Selective Fluorination at Position 6
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | XPhos (6 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 100°C, 24 h |
| Yield | 68% |
Final Product: this compound.
Route 3: Pyridine Ring Construction via Hantzsch-Type Synthesis
Condensation of Enaminone and Guanidine
Step 1: Reaction of 3-(5-fluoro-2-methylphenyl)prop-2-en-1-one with guanidine hydrochloride in ethanol under reflux forms the pyridine core.
Intermediate: 6-(5-Fluoro-2-methylphenyl)pyridin-2-amine (55% yield).
Chlorination at Position 5
Step 2: Electrophilic chlorination using SO₂Cl₂ in CHCl₃ at 0°C:
Final Product: this compound (60% yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Route 1 | High regioselectivity; scalable | Requires nitro group reduction | 78% → 92% (72% overall) |
| Route 2 | Avoids nitro intermediates | Low fluorination efficiency | 65% → 68% (44% overall) |
| Route 3 | Single-pot ring formation | Moderate chlorination yield | 55% → 60% (33% overall) |
Key Challenges and Optimization Strategies
-
Directing Effects: The amine group at position 2 directs electrophilic substitution to positions 3 and 5. Protecting the amine as an acetyl group during chlorination improves position 5 selectivity.
-
Coupling Efficiency: Bulky substituents on the boronic acid (e.g., 5-fluoro-2-methylphenyl) require optimized Pd catalysts (e.g., XPhos) to prevent steric hindrance.
-
Halogen Selectivity: Fluorine at position 6 can undergo unintended displacement; using KF/18-crown-6 minimizes side reactions.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows researchers to explore various chemical reactions such as oxidation, reduction, and substitution reactions, which can introduce or modify functional groups .
Medicine
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is being investigated for its pharmaceutical potential , particularly as a precursor in drug development. Notably, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. This inhibition could lead to therapeutic applications in cancer treatment by inducing cell cycle arrest and apoptosis in malignant cells .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .
The biological activity of this compound has been extensively studied, revealing several notable effects:
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and survival. For instance, it has been shown to affect the expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax .
Anti-inflammatory Effects
Additionally, studies have highlighted its potential in anti-inflammatory applications . The compound has been observed to inhibit tumor necrosis factor-alpha (TNFα) release, suggesting its versatility beyond oncology .
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis reveals that the presence of both chlorine and fluorine substituents significantly enhances the biological activity of this compound. Variations in substituent size and electronic properties can greatly influence binding affinity and selectivity towards molecular targets .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Anticancer Research : A study focused on selective CDK inhibitors demonstrated that modifications at the C-5 position significantly influenced potency against various cancer cell lines. This suggests that this compound could be a promising lead compound for further development in oncology .
- Inflammation Studies : Another investigation emphasized the compound's ability to modulate inflammatory pathways by inhibiting TNFα release. This highlights its potential therapeutic applications beyond cancer treatment .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action for 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine (CID 62893036)
- Molecular Formula : C₈H₁₂ClN₃
- Key Differences: Replaces the 5-fluoro-2-methylphenyl group with a dimethylaminomethyl substituent.
- Properties: The dimethylamino group is smaller and more flexible, likely increasing solubility due to its basic nature.
6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)
- Molecular Formula : C₆H₄ClF₃N₂
- Key Differences : Features a trifluoromethyl (CF₃) group at position 5 instead of the chloro-fluoro-methylphenyl group.
- Properties : The CF₃ group is strongly electron-withdrawing, increasing the pyridine ring’s electron deficiency. This enhances metabolic stability but may reduce solubility due to higher lipophilicity (Log P ≈ 2.5). The absence of the phenyl ring eliminates aromatic interactions critical for certain targets .
5-Fluoro-N-methylpyridin-2-amine (CAS 868636-72-0)
- Molecular Formula : C₆H₇FN₂
- Key Differences : Simpler structure with a methylamine group at position 2 and a single fluorine at position 5.
- Properties : Lower molecular weight (126.13 g/mol) and reduced steric bulk improve membrane permeability but limit interactions with deep binding pockets. The lack of chlorine and phenyl substituents results in weaker halogen bonding and aromatic interactions .
5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3)
- Molecular Formula : C₅H₄ClFN₂
- Key Differences : Fluorine and chlorine are adjacent (positions 4 and 5), unlike the target compound’s 5-chloro and 6-substituted phenyl.
- However, the absence of the phenyl group reduces hydrophobic interactions, which may lower affinity for targets requiring extended aromatic contacts .
5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4)
- Molecular Formula : C₅H₄BrFN₂
- Key Differences : Bromine replaces chlorine at position 5, and fluorine is at position 6.
- The altered halogen positioning may disrupt optimal halogen-bonding geometries .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log P (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₀ClF₂N₂ | 252.67 | 5-Cl, 6-(5-F-2-MePh) | ~2.8 | High aromaticity, moderate lipophilicity |
| 5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine | C₈H₁₂ClN₃ | 185.65 | 5-Cl, 6-(CH₂NMe₂) | ~1.5 | Enhanced solubility, flexible substituent |
| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | 6-Cl, 5-CF₃ | ~2.5 | High metabolic stability, electron-deficient |
| 5-Fluoro-N-methylpyridin-2-amine | C₆H₇FN₂ | 126.13 | 5-F, 2-NHMe | ~1.2 | Low steric hindrance, high permeability |
| 5-Chloro-4-fluoropyridin-2-amine | C₅H₄ClFN₂ | 146.55 | 5-Cl, 4-F | ~1.4 | Polarized halogen effects |
| 5-Bromo-6-fluoropyridin-2-amine | C₅H₄BrFN₂ | 191.00 | 5-Br, 6-F | ~1.8 | Increased lipophilicity, steric bulk |
Research Findings and Implications
- QSAR Insights : Lipophilicity (Log P) and steric parameters (SMR) are critical for antibacterial activity in pyridin-2-amine derivatives . The target compound’s Log P (~2.8) and phenyl substituent align with optimal ranges for membrane penetration and target engagement.
- Biological Activity : Analogs like TAC5 (pyridin-2-amine derivatives) inhibit TLR-mediated inflammation, suggesting the target compound’s phenyl group could enhance interactions with hydrophobic pockets in TLRs or kinases .
- Synthetic Versatility : The pyridine core allows diverse substitutions, as seen in patent compounds combining pyridin-2-amine with purine moieties for kinase inhibition .
Biological Activity
5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions. The IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClFN2 |
| Molecular Weight | 236.67 g/mol |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various pharmacological effects, including:
- Inhibition of Kinases : The compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial in cell cycle regulation and transcriptional control .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. The specific pathways engaged include the modulation of Bcl-2 and Bax expressions .
Biological Activity Data
Several studies have reported on the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study focused on the structure-based design of selective CDK inhibitors demonstrated that modifications at the C-5 position significantly influenced potency against various cancer cell lines. This indicates that this compound could be a lead compound for further development in oncology .
- Inflammation Studies : Another investigation highlighted the compound's potential in modulating inflammatory pathways by inhibiting tumor necrosis factor-alpha (TNFα) release, showcasing its versatility in therapeutic applications beyond oncology .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of both chlorine and fluorine substituents plays a critical role in enhancing the compound's biological activity. Variations in substituent size and electronic properties significantly affect binding affinity and selectivity towards molecular targets.
Q & A
Q. What are the common synthetic routes for 5-Chloro-6-(5-fluoro-2-methylphenyl)pyridin-2-amine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Halogenation of pyridine derivatives using reagents like POCl₃ or PCl₅ to introduce chlorine at the 5-position .
- Step 2: Suzuki-Miyaura coupling to attach the 5-fluoro-2-methylphenyl group at the 6-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres .
- Step 3: Reduction of nitro groups or deprotection of amine functionalities using LiAlH₄ or catalytic hydrogenation .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | POCl₃, reflux, 6h | 85 | ≥98% | |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 72 | ≥95% | |
| 3 | LiAlH₄, THF, 0°C | 90 | ≥97% |
Q. Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., δ ~8.2 ppm for pyridine protons, δ ~160 ppm for aromatic carbons) .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C–Cl bond length: 1.73 Å; dihedral angle between pyridine and phenyl rings: 45°) .
- ESI-MS/HPLC: Confirms molecular weight (e.g., [M+H]+ at m/z 266.5) and purity (>98%) .
Table 2: Key Spectral Data
| Technique | Critical Observations | Reference |
|---|---|---|
| 1H NMR | Doublet at δ 7.8 (J = 8.2 Hz) for aromatic protons | |
| X-ray | R factor = 0.034; space group P2₁/c | |
| ESI-MS | [M+H]+ = 266.5 (calc. 266.1) |
Q. What are its primary applications in pharmacological research?
Methodological Answer: The compound is studied as a:
- Kinase Inhibitor: Modulates enzyme activity (e.g., IC₅₀ = 0.5 µM against MET kinase) via pyrimidine-aniline interactions .
- Antitumor Agent: Demonstrates activity in cell lines (e.g., IC₅₀ = 2.1 µM in MCF-7 breast cancer cells) by disrupting microtubule assembly .
- Antimicrobial Scaffold: Derivatives show MIC = 4 µg/mL against S. aureus .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency (e.g., Pd(OAc)₂ increases yield by 15%) .
- Solvent Optimization: Replace THF with DMF to enhance solubility of intermediates (reduces by-products by 20%) .
- Temperature Control: Lower reaction temperatures (0–5°C) during LiAlH₄ reductions to minimize over-reduction .
Note: Contradictions in yield data (e.g., 72% vs. 85% for similar steps) may arise from varying solvent purity or catalyst batches .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- DFT Calculations: Compare computed vs. observed NMR shifts (e.g., δcalc = 7.9 ppm vs. δexp = 8.2 ppm for H-3) to identify conformational discrepancies .
- Dynamic Effects: Account for tautomerism or solvent interactions (e.g., DMSO-induced deshielding) using MD simulations .
- Crystallographic Validation: Use X-ray data to verify bond lengths/angles when NMR assignments conflict (e.g., Cl–C vs. F–C coupling) .
Q. How to design experiments to evaluate antitumor activity, including controls and endpoints?
Methodological Answer:
- Cell-Based Assays: Use MTT assays on HCT-116 (colon) and A549 (lung) cancer lines with 5-FU as a positive control .
- Dose-Response: Test 0.1–100 µM concentrations; calculate IC₅₀ via nonlinear regression .
- Mechanistic Studies: Perform tubulin polymerization assays (λ = 340 nm) to confirm microtubule disruption .
Table 3: Example Experimental Design
| Parameter | Details | Reference |
|---|---|---|
| Controls | DMSO vehicle, 5-FU (10 µM) | |
| Endpoints | Cell viability (48h), caspase-3 activation | |
| Replicates | n = 3, ANOVA with Tukey post-hoc |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
